molecular formula C14H12N4O2 B12825843 Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12825843
M. Wt: 268.27 g/mol
InChI Key: PAGAECNBXSIHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit enzymatic activity, which can lead to therapeutic effects, particularly in cancer treatment . The pathways involved often include the inhibition of key enzymes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a versatile scaffold for further functionalization makes it particularly valuable in medicinal chemistry and material science .

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H12N4O2/c1-20-14(19)11-7-16-13-10(8-17-18(13)12(11)15)9-5-3-2-4-6-9/h2-8H,15H2,1H3

InChI Key

PAGAECNBXSIHFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1)N

Origin of Product

United States

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